![molecular formula C11H14FNO2 B1359252 Ethyl 3-[(4-fluorophenyl)amino]propanoate CAS No. 887574-32-5](/img/structure/B1359252.png)

Ethyl 3-[(4-fluorophenyl)amino]propanoate

Overview

Description

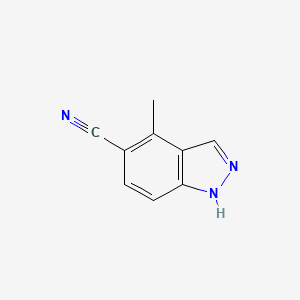

Ethyl 3-[(4-fluorophenyl)amino]propanoate is a chemical compound with the CAS Number: 887574-32-5. It has a molecular weight of 211.24 . The IUPAC name for this compound is ethyl 3- (4-fluoroanilino)propanoate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H14FNO2/c1-2-15-11(14)7-8-13-10-5-3-9(12)4-6-10/h3-6,13H,2,7-8H2,1H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a compound with a molecular weight of 211.24 . It is recommended to be stored in a refrigerated environment . Another variant of the compound, ethyl 3-amino-3- (4-fluorophenyl)propanoate hydrochloride, has a melting point of 158-160 degrees Celsius .Scientific Research Applications

Polymorphism Characterization

Ethyl 3-[(4-fluorophenyl)amino]propanoate derivatives exhibit polymorphism, presenting challenges in analytical and physical characterization. Spectroscopic and diffractometric techniques, including capillary powder X-ray diffraction (PXRD) and solid-state nuclear magnetic resonance (SSNMR), are used to characterize these polymorphic forms. This research aids in understanding the subtle structural differences between polymorphs, crucial for pharmaceutical applications (Vogt et al., 2013).

Supramolecular Assembly

Studies have revealed the formation of supramolecular assemblies in isomers of this compound derivatives. The crystal structure of these assemblies is characterized by intricate networks of hydrogen bonds and π⋯π stacking interactions, indicating a significant role in stabilizing molecular conformations and self-assembly processes. This understanding is pivotal for material science and molecular engineering applications (Matos et al., 2016).

Enantiomer Separation and Derivative Synthesis

The synthesis and separation of enantiomers of this compound are crucial for pharmaceutical applications, ensuring the production of enantiomerically pure compounds. Techniques like enantioselective N-acylation are used for this purpose, further highlighting the compound's significance in the development of pharmaceuticals (Solymár et al., 2004).

Crystal Packing and Noncovalent Interactions

Investigations into the crystal packing of this compound derivatives have uncovered rare non-hydrogen bonding interactions, such as N⋯π and O⋯π interactions. These findings are significant for understanding molecular interactions and designing molecular materials with desired properties (Zhang et al., 2011).

Analytical Method Development

This compound derivatives are also a focus in the development of sophisticated analytical methods. Research includes establishing quantitative bioanalytical methods for specific derivatives, offering insights into their pharmacokinetics and metabolic profiles. This is vital for drug development and understanding the compound's behavior in biological systems (Nemani et al., 2018).

Safety and Hazards

Mechanism of Action

Mode of Action

It is likely that the compound interacts with its targets by binding to specific receptors or enzymes, thereby modulating their activity .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Action Environment

The action, efficacy, and stability of Ethyl 3-[(4-fluorophenyl)amino]propanoate can be influenced by various environmental factors. These factors can include pH, temperature, presence of other compounds, and specific characteristics of the biological system where the compound exerts its effects .

properties

IUPAC Name |

ethyl 3-(4-fluoroanilino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO2/c1-2-15-11(14)7-8-13-10-5-3-9(12)4-6-10/h3-6,13H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYSGZZDJIUQIMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCNC1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90630077 | |

| Record name | Ethyl N-(4-fluorophenyl)-beta-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90630077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

887574-32-5 | |

| Record name | Ethyl N-(4-fluorophenyl)-beta-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90630077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

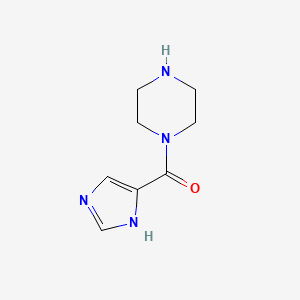

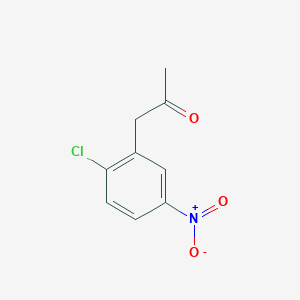

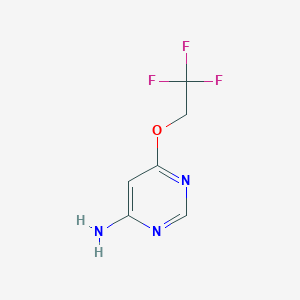

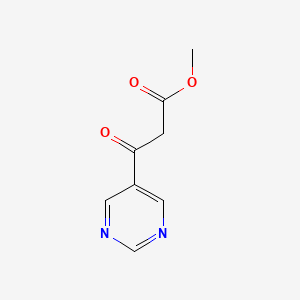

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1,N1'-([1,1'-Biphenyl]-4,4'-diyl)bis(N4-(naphthalen-1-yl)-N1,N4-diphenylbenzene-1,4-diamine)](/img/structure/B1359186.png)

![7-Methyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1359188.png)

![3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B1359199.png)

![[(6-Chloro-7-methyl-1H-indol-2-yl)-methyl]methylamine](/img/structure/B1359205.png)